4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid
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Overview
Description
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, characterized by the presence of hydroxyl and methoxy functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced to the pyridine ring through various chemical reactions, such as electrophilic aromatic substitution.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-5-methoxy-2-pyridinecarboxaldehyde.
Reduction: Formation of 4-hydroxy-5-methoxy-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as reducing oxidative stress or inflammation.
Comparison with Similar Compounds
- 4-Methoxy-5-pyrimidinecarboxylic acid
- 5-Methoxy-2-pyrazinecarboxylic acid
- 3,6-Dimethoxy-4-pyridazinecarboxylic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical properties and reactivity.
- Uniqueness: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFTGFWMQJKMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474745 |
Source
|
Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51727-04-9 |
Source
|
Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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